molecular formula C54H84N16O18 B12110476 Thrombin (B 147-158) (human)

Thrombin (B 147-158) (human)

Cat. No.: B12110476
M. Wt: 1245.3 g/mol
InChI Key: NKCXQMYPWXSLIZ-UHFFFAOYSA-N
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Description

Thrombin (B 147-158) (human) is a peptide fragment derived from the B-chain of human thrombin, a serine protease central to hemostasis and thrombosis. Thrombin itself is generated from its zymogen, prothrombin, via proteolytic cleavage during the coagulation cascade. The enzyme exhibits dual roles: it catalyzes fibrinogen conversion to fibrin and activates platelets, coagulation factors (e.g., V, VIII, XI), and anticoagulant pathways (e.g., protein C) . The B-chain (147-158) fragment is implicated in thrombin's interactions with substrates and receptors, making it a critical region for studying thrombin’s structure-activity relationships . This peptide is commercially available for research purposes, particularly in biochemical assays and drug discovery .

Properties

IUPAC Name

2-[[1-[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXQMYPWXSLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84N16O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc/tBu Strategy for Peptide Chain Assembly

The synthesis of Thrombin (B 147-158) (human) predominantly utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is the gold standard for SPPS due to its compatibility with acid-labile side-chain protections and automated synthesis platforms. The process begins with a Rink amide resin (loading: 0.7 mmol/g), which provides a stable amide linkage for C-terminal anchoring.

Key Steps in SPPS:

  • Resin Swelling : The resin is pre-swelled in dimethylformamide (DMF) to ensure optimal accessibility of reactive sites.

  • Fmoc Deprotection : A 20% piperidine solution in DMF is used to remove the Fmoc group, with two treatments (1 min and 7 min) to ensure complete deprotection.

  • Amino Acid Coupling : Activated esters of Fmoc-protected amino acids are formed using DIC (N,N'-diisopropylcarbodiimide) and OxymaPure as coupling reagents. For example, Fmoc-Ser(tBu)-OH is coupled using a 4:1 molar excess relative to resin capacity, with reactions proceeding for 40–60 minutes.

Challenges in Synthesis:

  • Aspartimide Formation : The sequence contains asparagine (Asn) and arginine (Arg), which are prone to aspartimide formation during repetitive piperidine treatments. Substituting tert-butyl (tBu) with bulkier protecting groups like 2,4-dimethylpent-3-yloxy (Epe) reduces aspartimide rates from 1.65% to 0.06% per cycle.

  • Steric Hindrance : The presence of multiple glycine residues (positions 7 and 9) minimizes steric effects, facilitating efficient coupling.

Side-Chain Deprotection and Cleavage from Resin

Global Deprotection Conditions

After chain assembly, the peptide-resin undergoes cleavage and side-chain deprotection using a trifluoroacetic acid (TFA)-based cocktail . A typical formulation includes:

  • TFA : water : triisopropylsilane (TIS) = 95:2.5:2.5 (v/v/v).

  • Reaction time: 2–3 hours at room temperature.

TFA Removal Considerations:

Residual TFA in the final product can interfere with biological assays (e.g., cellular viability studies) and must be minimized. Services for TFA removal are recommended, particularly for peptides intended for therapeutic or diagnostic applications.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (+0.1% TFA). Thrombin (B 147-158) (human) typically achieves >95% purity, with higher grades (98–99%) available upon request.

Table 1: Physicochemical Properties of Thrombin (B 147-158) (Human)

PropertyValue
Molecular FormulaC<sub>54</sub>H<sub>84</sub>N<sub>16</sub>O<sub>18</sub>
Molecular Weight1245.36 Da
Sequence (Three-Letter)H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH
Purity (HPLC)>95%

Mass Spectrometry (MS) Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight, with expected m/z = 1246.36 [M+H]<sup>+</sup>. Discrepancies >0.1 Da necessitate re-evaluation of synthesis or purification steps.

Applications and Functional Validation

Inhibition of Thrombin-Thrombomodulin Binding

Thrombin (B 147-158) (human) reduces thrombomodulin-dependent protein C activation by occupying exosite-1 on thrombin, a critical site for thrombomodulin docking.

Use in Coagulation Studies

In microfluidic assays, this peptide has been employed to modulate thrombin flux under venous shear rates (200 s<sup>-1</sup>), providing insights into spatial regulation of coagulation.

Comparative Analysis of Synthesis Platforms

Table 2: Impact of Protecting Groups on Aspartimide Formation

Protecting Group (Asp)Aspartimide/Cycle (%)d-Asp Isomers (%)
tBu1.659.1
Epe0.192.2
Bno0.060.9

The use of Bno (benzyloxynovinyl) protection virtually eliminates aspartimide formation, making it ideal for sequences with labile asparagine residues .

Chemical Reactions Analysis

Structural Basis of Reactivity

The thrombin B-chain (147-158) corresponds to the sequence TWTANVGKGQPS (Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser) . Key structural attributes include:

Property Value Source
Molecular FormulaC₅₄H₈₄N₁₆O₁₈
Molecular Weight1245.3 g/mol
IUPAC NameL-threonyl-L-tryptophyl-L-threonyl... (full sequence)

This region interacts with thrombin’s exosite 1, a substrate-binding groove critical for fibrinogen recognition and proteolytic activity . The lysine residue (K⁷) within the sequence facilitates ionic interactions with thrombin’s anion-binding exosite .

Proteolytic Reactions and Substrate Specificity

Thrombin (B 147-158) is part of the catalytic B-chain responsible for cleaving fibrinogen and other coagulation factors. Key reactions include:

Fibrinogen Cleavage

  • Reaction :
    FibrinogenThrombin B 147 158 Fibrin monomers+Fibrinopeptides A B\text{Fibrinogen}\xrightarrow{\text{Thrombin B 147 158 }}\text{Fibrin monomers}+\text{Fibrinopeptides A B}

  • Mechanism : The Arg-Gly bonds in fibrinogen are hydrolyzed, releasing fibrinopeptides and enabling fibrin polymerization .

Factor Activation

  • Factor XIII Activation :
    Factor XIIIThrombin B 147 158 Ca2+Factor XIIIa\text{Factor XIII}\xrightarrow{\text{Thrombin B 147 158 Ca}^{2+}}\text{Factor XIIIa}
    Stabilizes fibrin clots via crosslinking .

  • PAR-1/4 Receptor Activation :
    Thrombin cleaves protease-activated receptors (PARs) on platelets, triggering aggregation .

Sodium Ion (Na⁺) Modulation

The Na⁺ binding site (residues 147–158) alters thrombin’s substrate preference:

  • Na⁺-Bound State : Favors fibrinogen cleavage (procoagulant activity) .

  • Na⁺-Free State : Shifts specificity toward protein C activation (anticoagulant activity) .

Feedback Amplification

  • Thrombin activates Factor XI (FXIFXIa\text{FXI}\rightarrow \text{FXIa}), enhancing intrinsic tenase activity and thrombin generation .

  • Kinetic studies under flow show a 4× increase in thrombin flux after 500 seconds due to FXIa feedback .

Kinetic Parameters

Reaction Parameter Value Source
Fibrinogen cleavagekcatk_{\text{cat}}80 s⁻¹
Factor XIII activationKmK_m0.5 μM
Thrombin-antithrombin (TAT)t1/2t_{1/2}~1 min (uncatalyzed)

Inhibition Mechanisms

Thrombin (B 147-158) activity is regulated by:

  • Antithrombin III (ATIII) : Forms a 1:1 complex with thrombin, reducing free thrombin levels by >95% .

  • Hirudin : Binds exosite 1 and active site, inhibiting fibrinogen cleavage (KD0.1pMK_D\sim 0.1\,\text{pM}) .

  • Thrombomodulin : Redirects thrombin to activate protein C, suppressing coagulation .

Experimental Findings

  • Fibrinogen Accessibility : Computational models indicate fibrinogen diffusion into clot cores is rate-limiting, reducing thrombin’s effective activity by 20× compared to plasma conditions .

  • Surface-Dependent Activity : Thrombin flux scales with tissue factor (TF) density, peaking at 1.5×1012nmol m2 s1.5\times 10^{-12}\,\text{nmol m}^2\text{ s} on collagen/TF surfaces .

Scientific Research Applications

Surgical Hemostasis

Thrombin is widely used as a topical agent during surgical procedures to control bleeding. It is particularly effective in situations where traditional methods, such as sutures or cautery, are insufficient.

Clinical Studies

A randomized clinical trial compared the efficacy of recombinant human thrombin with bovine thrombin in surgical settings. The study involved 401 patients undergoing various surgeries, including liver resection and spinal surgery. The results indicated that:

  • Hemostasis was achieved within 10 minutes in 95% of patients in both groups.
  • Adverse events were similar between groups, but significantly fewer patients developed antibodies to recombinant human thrombin (1.5%) compared to bovine thrombin (21.5%) .

Treatment of Pseudoaneurysms

Thrombin has been utilized in the treatment of pseudoaneurysms, where it is injected directly into the aneurysm sac to promote clot formation and seal the vessel wall.

Case Studies

In a series of cases involving patients with femoral pseudoaneurysms:

  • Thrombin injection led to successful closure of the aneurysm in over 90% of cases without significant complications .

Research Applications

Thrombin's role extends into research, particularly in understanding thrombotic disorders and inflammation.

Thrombotic Disorders

Research has highlighted the dual role of thrombin in promoting hemostasis while also contributing to pathological thrombosis in conditions like β-thalassemia major, where patients exhibit lower levels of natural anticoagulants .

Neuroprotective Studies

Recent studies indicate that low concentrations of thrombin may exert neuroprotective effects following brain injuries, while high concentrations can be detrimental. This duality suggests potential therapeutic avenues for managing stroke and traumatic brain injury .

Pharmacological Insights

Thrombin (B 147-158) is not only pivotal in hemostasis but also influences various cellular processes through interactions with specific receptors on platelets and endothelial cells.

Pharmacokinetics

  • Thrombin is applied topically; thus, systemic absorption is minimal.
  • Its pharmacological profile indicates low immunogenicity when using recombinant forms compared to animal-derived products .

Summary Table of Applications

ApplicationDescriptionClinical Evidence
Surgical HemostasisTopical application to control bleeding during surgeries95% hemostasis within 10 minutes in clinical trials
Treatment of PseudoaneurysmsInjection into aneurysm sac for clot formationOver 90% closure rate without significant complications
Research on ThrombosisUnderstanding thrombotic mechanisms and potential treatmentsStudies linking thrombin levels to thrombosis risk
NeuroprotectionInvestigating low concentrations for protective effects post-injuryEvidence suggesting neuroprotective roles at low doses

Mechanism of Action

Thrombin (B 147-158) (human) exerts its effects by inhibiting the binding of thrombin to thrombomodulin. This inhibition disrupts the activation of protein C, a key anticoagulant pathway, thereby modulating the coagulation cascade. The peptide interacts with specific sites on thrombin and thrombomodulin, preventing their interaction and subsequent downstream signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Recombinant Human Thrombin

Structural Features: Recombinant human thrombin (e.g., Thrombin Alfa) is produced in Chinese Hamster Ovary (CHO) cells, sharing 100% sequence identity with native human thrombin. Its purity exceeds 99% by SDS-PAGE and HPLC, with an activity of ≥1,000 NIH units/mg . Functional Activity: Retains full enzymatic activity, including fibrinogen cleavage and platelet activation. Unlike bovine thrombin, it minimizes immunogenicity risks . Applications: Clinically approved for topical hemostasis in surgeries, particularly when standard methods are ineffective. Used alongside absorbable gelatin sponges .

Bovine Thrombin

Structural Features: Derived from bovine plasma, with sequence variations (e.g., 70% homology to human thrombin) that contribute to antigenic differences . Functional Activity: Similar catalytic activity but with higher immunogenicity, leading to antibody-mediated complications (e.g., coagulopathies) in ~20–30% of patients . Applications: Historically used in hemostasis but largely replaced by recombinant human thrombin due to safety concerns .

Prethrombin-1 and Other Precursors

Structural Features : Prethrombin-1 is an inactive precursor lacking the N-terminal fragment (residues 1-155). Activation requires cleavage at Arg271-Thr272 to generate mature α-thrombin .
Functional Activity : Inactive until processed by factor Xa. Structural studies (e.g., crystal structure PDB: 3P69) highlight its zymogen conformation .
Applications : Used in mechanistic studies of thrombin activation and drug targeting .

Thrombin from Non-Human Species

Structural and Functional Variability : Interspecies studies reveal significant differences in thrombin activity. For example:

  • PH Values : Human thrombin shows higher proteolytic activity (PH = 1.2) compared to rat (PH = 0.8) and rabbit (PH = 0.7) thrombin .
  • PR Values: Human thrombin’s plasmin resistance (PR = 85%) exceeds swine (PR = 65%) and guinea pig (PR = 50%) .

Data Tables Summarizing Key Comparisons

Compound Name Source/Type Structural Features Functional Activity Applications Key References
Thrombin (B 147-158) (human) Human thrombin fragment Residues 147–158 of B-chain Substrate/receptor binding studies Research assays, drug discovery
Recombinant Human Thrombin CHO cell-derived Full-length, identical to native thrombin Fibrinogen cleavage, platelet activation Clinical hemostasis
Bovine Thrombin Bovine plasma 70% sequence homology to human Catalytic activity with immunogenicity Historical surgical hemostasis
Prethrombin-1 Inactive zymogen Lacks N-terminal 1–155 residues Requires activation by factor Xa Mechanistic studies
Dabigatran Mimics Synthetic small molecules Tricyclic scaffolds targeting active site Thrombin inhibition (IC₅₀: 0.1–10 μM) Oral anticoagulation
Swine Thrombin Porcine plasma Structural divergence in exosite regions Reduced plasmin resistance (PR = 65%) Comparative research

Research Findings and Clinical Implications

  • Immunogenicity: Recombinant human thrombin reduces antibody formation compared to bovine thrombin (3% vs. 25% incidence) .
  • Species-Specific Activity : Human thrombin’s higher plasmin resistance (PR = 85%) ensures fibrin clot stability, critical for clinical efficacy .
  • Synthetic Inhibitors : Dabigatran mimics show promise for oral administration but require optimization for bioavailability .

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